molecular formula C17H18O3 B2870683 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438219-83-1

3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B2870683
CAS No.: 438219-83-1
M. Wt: 270.328
InChI Key: USJICQGUHGTYTO-UHFFFAOYSA-N
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Description

Historical Development of Substituted Benzaldehydes in Organic Chemistry

Substituted benzaldehydes emerged as critical building blocks in organic chemistry during the early 20th century, driven by the need for aromatic aldehydes with tailored substituents to modulate reactivity. Benzaldehyde itself, first isolated in 1803, served as the foundation for derivatization studies aimed at enhancing its electrophilic substitution potential. The introduction of electron-donating groups, such as methoxy (-OCH₃) and alkylphenoxy (-O-C₆H₃(CH₃)₂), marked a pivotal shift in the 1970s, enabling regioselective reactions in nitration, sulfonation, and Friedel-Crafts alkylation. For example, meta-substitution patterns in nitrated benzaldehydes were found to stabilize intermediates in heterocyclic synthesis, a principle later extended to complex derivatives like 3-[(2,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde.

The development of modern spectroscopic techniques, including NMR and X-ray crystallography, further accelerated the characterization of multi-substituted benzaldehydes. By the 1990s, researchers had established systematic methods for introducing phenoxy-methyl groups at specific positions on the benzaldehyde core, paving the way for targeted applications in medicinal chemistry.

Research Significance of Dimethylphenoxy-Substituted Benzaldehydes

Dimethylphenoxy-substituted benzaldehydes occupy a niche yet growing segment of organic synthesis due to their dual functionality: the methoxy group enhances electron density on the aromatic ring, while the dimethylphenoxy moiety introduces steric bulk and lipophilicity. This combination makes this compound particularly valuable in cross-coupling reactions and as a precursor for Schiff base ligands.

Recent studies highlight its utility in synthesizing bioactive molecules, such as tyrosinase inhibitors and antimicrobial agents, where the dimethylphenoxy group improves membrane permeability. The global benzaldehyde derivatives market, valued at $2.14 billion in 2024, reflects increasing demand for specialized compounds in pharmaceuticals and agrochemicals, with Asia Pacific leading production due to relaxed regulatory frameworks.

Table 1: Comparative Properties of Selected Benzaldehyde Derivatives

Compound Substituents Key Applications Market Relevance (2024)
Benzoic acid -COOH Food preservatives $778.2 million
Cinnamic acid -CH=CH-COOH Flavors, dyes $210 million
This compound -OCH₃, -O-C₆H₃(CH₃)₂-CH₂- Pharmaceutical intermediates Emerging niche

Positioning Within the Broader Benzaldehyde Derivatives Family

Within the benzaldehyde derivatives family, this compound distinguishes itself through its multi-substituted aromatic core. Unlike simpler derivatives such as benzoic acid or sodium benzoate, which dominate industrial applications, this compound’s structural complexity enables specialized roles:

  • Electronic modulation : The methoxy group at the para position donates electrons via resonance, activating the ring for electrophilic substitution, while the dimethylphenoxy-methyl group at position 3 introduces steric hindrance, directing incoming electrophiles to specific sites.
  • Solubility profile : The lipophilic dimethylphenoxy group enhances solubility in organic solvents, making it suitable for reactions in nonpolar media.

These properties position it as a bridge between small-molecule aldehydes and polymeric materials, with potential applications in covalent organic frameworks (COFs) and drug delivery systems.

Current Knowledge Gaps and Research Opportunities

Despite progress, critical gaps persist in understanding and utilizing this compound:

  • Synthetic scalability : Current synthesis routes, often involving multi-step Friedel-Crafts alkylation and etherification, suffer from moderate yields (50–65%) and require costly catalysts. Developing greener methodologies, such as photochemical or enzymatic approaches, remains unexplored.
  • Structure-activity relationships (SAR) : Limited data exist on how varying substituent positions (e.g., moving the methoxy group to ortho or meta) affects bioactivity. Computational modeling could predict optimized derivatives for specific targets like kinase inhibition.
  • Industrial adoption : While the compound’s niche applications are documented, its integration into large-scale pharmaceutical workflows is hindered by purification challenges and regulatory uncertainties, particularly in North America and Europe.

Emerging opportunities include its use in asymmetric catalysis, where the chiral environment of the dimethylphenoxy group could induce enantioselectivity, and in materials science for designing UV-stable polymers. Collaborative efforts between academia and industry will be essential to translate these possibilities into practical innovations.

Properties

IUPAC Name

3-[(2,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-4-5-13(2)17(8-12)20-11-15-9-14(10-18)6-7-16(15)19-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJICQGUHGTYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,5-dimethylphenol with formaldehyde to form 2,5-dimethylphenoxymethyl alcohol. This intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptor sites, or altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Findings :

  • Substituent Position Effects: The position of methoxy and alkyl/aryloxy groups significantly impacts physicochemical properties. For instance, 4-methoxy-3-methylbenzaldehyde (150.17 g/mol) has a lower molecular weight than the target compound due to the absence of the bulky phenoxymethyl group.
  • Electron-Withdrawing vs.

Key Findings :

  • Dimethylphenoxy vs. Chlorophenoxy: Chlorine substitution (as in HBK15) often enhances metabolic stability but may reduce receptor binding affinity due to steric or electronic effects.
  • Methoxy Group Role: The 4-methoxy group in the target compound may enhance solubility compared to non-polar analogs, though this requires experimental validation.

Key Findings :

  • The target compound’s higher price reflects its synthetic complexity compared to simpler analogs like 4-methoxy-3-methylbenzaldehyde.
  • Limited commercial availability of certain isomers (e.g., 4-methoxy-2,3-dimethylbenzaldehyde) underscores the importance of custom synthesis for SAR studies.

Biological Activity

3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.

  • Chemical Formula : C17H18O3
  • Molecular Weight : 270.32 g/mol
  • Structure : The compound features a methoxy group and a dimethylphenoxy moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, 2-hydroxy-4-methoxybenzaldehyde exhibited antimicrobial activities against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 80 μg/mL to 300 μg/mL, indicating significant efficacy against pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)MBC/MFC (μg/mL)
2-Hydroxy-4-methoxybenzaldehyde80 - 300125 - 300
Essential Oil from Periploca sepium80 - 300125 - 300

These findings suggest that compounds with similar structures may exhibit comparable antimicrobial effects, making them potential candidates for further development as antimicrobial agents .

Antioxidant Activity

The antioxidant properties of related compounds have also been studied. The DPPH radical scavenging assay indicated that 2-hydroxy-4-methoxybenzaldehyde has an IC50 value of approximately 9.04 mg/mL, demonstrating its ability to neutralize free radicals effectively.

Table 2: Antioxidant Activity Results

AssayIC50 (mg/mL)
DPPH Inhibition9.04
β-Carotene Bleaching0.25
Ferrozine-Fe²⁺ Complex Formation2.31

These results indicate that the compound can act as an antioxidant, potentially contributing to protective effects against oxidative stress .

Anticancer Activity

Emerging research has indicated that compounds similar to this compound may possess anticancer properties. For example, studies on related phenolic compounds have shown significant inhibitory effects on colon cancer cell lines through mechanisms involving apoptosis and modulation of signaling pathways such as NF-κB and STAT3.

Case Study: Colon Cancer Inhibition

In vitro studies demonstrated that certain analogs induced apoptotic cell death in colon cancer cells in a dose-dependent manner. The combination treatment with NF-κB inhibitors enhanced the expression of apoptotic markers, suggesting a synergistic effect that could be explored further for therapeutic applications .

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